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molecular formula C11H14N2O4 B8560574 Ethyl 2-(2-methyl-6-nitropyridin-3-yl)propanoate

Ethyl 2-(2-methyl-6-nitropyridin-3-yl)propanoate

Cat. No. B8560574
M. Wt: 238.24 g/mol
InChI Key: JYJGAFFENPIKPF-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

A mixture of ethyl 2-(2-methyl-6-nitropyridin-3-yl)propanoate (1.6 g, 6.7 mmol), 10% Pd/C (0.1 g) and AcOH (3 mL) in MeOH (50 mL) was stirred over night under 1 atm of H2 at room temperature. The mixture was filtered and concentrated to give the crude product ethyl 2-(6-amino-2-methylpyridin-3-yl)propanoate.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:5]=[C:4]([N+:15]([O-])=O)[N:3]=1.CC(O)=O>CO.[Pd]>[NH2:15][C:4]1[N:3]=[C:2]([CH3:1])[C:7]([CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC1=NC(=CC=C1C(C(=O)OCC)C)[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred over night under 1 atm of H2 at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=C(C(=N1)C)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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